molecular formula C22H29N5OS B13359824 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B13359824
M. Wt: 411.6 g/mol
InChI Key: YOWKBAKKLACVMZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with cyclohexyl and phenyl groups at positions 5 and 1, respectively.

Properties

Molecular Formula

C22H29N5OS

Molecular Weight

411.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclohexyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H29N5OS/c1-16(2)22(3,15-23)25-19(28)14-29-21-24-20(17-10-6-4-7-11-17)27(26-21)18-12-8-5-9-13-18/h5,8-9,12-13,16-17H,4,6-7,10-11,14H2,1-3H3,(H,25,28)

InChI Key

YOWKBAKKLACVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN(C(=N1)C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃S
  • Molecular Weight : 325.46 g/mol
  • IUPAC Name : this compound

This compound features a cyano group and a triazole ring, both of which are known to impart various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazole have been shown to inhibit tumor cell proliferation across various cancer cell lines. A notable study reported that compounds with a similar framework demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10.9 µM to 66.6 µM against breast cancer cell lines (MCF-7) and non-small cell lung cancer (NCI-H460) respectively .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The triazole moiety is known to interact with various protein targets that play crucial roles in cancer cell metabolism and signaling pathways.

Enzyme Inhibition Studies

Inhibition assays have demonstrated that related compounds can act as effective inhibitors of heme oxygenase (HO), an enzyme implicated in oxidative stress responses in cells. For example, certain derivatives exhibited IC50 values less than 8 µM against HO enzymes extracted from rat tissues .

Study 1: Antitumor Evaluation

In a systematic evaluation of several acetamide-based compounds, researchers found that the introduction of the triazole ring significantly enhanced the antitumor activity against multiple cancer cell lines. The study reported that specific modifications in the side chains could lead to increased selectivity and potency against MCF-7 cells compared to other tumor types .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of triazole-containing compounds in mouse models bearing human tumor xenografts. The results indicated that these compounds not only inhibited tumor growth but also reduced metastasis in treated animals compared to controls. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Table 1: Comparative Antitumor Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound AMCF-710.9
Compound BNCI-H46012.0
Compound CMCF-766.6
Compound DNCI-H460146

Table 2: Inhibition Potency Against Heme Oxygenase

CompoundIC50 (µM)
Compound A8.34
Compound B15.0
Compound C5.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous 1,2,4-triazole sulfanyl acetamides, emphasizing substituent effects on biological activity and physicochemical properties.

Structural and Functional Analogues

Compound Name (CAS/Identifier) Triazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 5-cyclohexyl, 1-phenyl N-(1-cyano-1,2-dimethylpropyl) Potential antifungal/antiviral*
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl... 1-cyclohexylmethyl, 5-unsubstituted N-(4-bromophenyl) HIV-1 RT inhibition
VUAA-1 (Orco agonist) 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl) Insect olfactory modulation
OLC-12 (Orco agonist) 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Enhanced Orco activation
Anti-exudative derivative (Tab. 3 in [9]) 4-amino, 5-(furan-2-yl) Variable N-acetamide groups Anti-inflammatory (exudative)
N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl... 4-cyclopropyl, 5-(1H-indol-3-yl) N-(1-cyanocyclohexyl) Unspecified (building block)

Notes:

  • Triazole substituents: The 5-cyclohexyl group in the target compound may enhance steric bulk and hydrophobic interactions compared to smaller substituents (e.g., ethyl or pyridinyl in VUAA-1/OLC-12).
  • Acetamide modifications: The 1-cyano-1,2-dimethylpropyl group in the target compound likely increases metabolic stability and membrane permeability relative to simpler aryl substituents (e.g., 4-ethylphenyl in VUAA-1).
  • Biological activity : While the target compound’s activity is inferred from structural analogs, its combination of cyclohexyl and phenyl groups mirrors antifungal triazoles (e.g., fluconazole) that inhibit cytochrome P450 enzymes .

Physicochemical and Pharmacokinetic Insights

  • Hydrogen bonding : The sulfanyl (-S-) linker and acetamide carbonyl provide hydrogen-bond acceptor sites, common in triazole-based inhibitors for target engagement (e.g., HIV-1 RT ).
  • Metabolic stability: Cyano groups are generally resistant to oxidative metabolism, which may extend the half-life relative to compounds with metabolically labile substituents (e.g., ethyl in VUAA-1).

Research Findings from Analogues

  • Antiviral activity : The bromophenyl-substituted analog () exhibited HIV-1 RT inhibition via N–H⋯S and C–H⋯N hydrogen bonds in crystallographic studies, suggesting the target compound’s sulfanyl linkage could similarly stabilize enzyme interactions.
  • Olfactory modulation : VUAA-1 and OLC-12 () demonstrate that pyridinyl/ethyltriazole-acetamides activate insect Orco channels, highlighting substituent-dependent selectivity.

Preparation Methods

Core Structural Assembly

1.1 Synthesis of the Acetamide Backbone

The foundational step involves synthesizing the acetamide core, which is typically achieved through the acylation of an amine precursor with an appropriate acyl chloride or anhydride. For this compound, the precursor is often a substituted amino acid derivative or a protected amine, which is acylated with chloroacetyl chloride or a similar reagent under controlled conditions:

R-NH2 + Cl-CH2-COCl → R-NH-CO-CH2Cl

This step is performed in an inert solvent such as dichloromethane, with base (e.g., triethylamine) to neutralize HCl generated during the process.

Introduction of the Cyano and Dimethylpropyl Group

The cyano group is introduced via nucleophilic substitution or addition reactions. The key is to generate a suitable intermediate, such as a nitrile-bearing alkyl halide, which then reacts with the amide precursor:

(1,2-dimethylpropyl) halide + NaCN → N-(1-cyano-1,2-dimethylpropyl) derivative

This step requires careful control of temperature to prevent side reactions and ensure selective substitution.

Formation of the Sulfanyl Linkage

2.1 Synthesis of the Triazole Derivative

The 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazines and suitable nitriles or amidrazones. The specific 5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl moiety is typically prepared via a cyclization of hydrazides with substituted nitriles under acidic or basic conditions:

Hydrazide + substituted nitrile → cyclized triazole

2.2 Sulfur Linkage Formation

The sulfanyl linkage between the triazole and acetamide is formed via nucleophilic substitution, where a thiol or thiolate reacts with an electrophilic center on the acetamide derivative:

Triazole-SH + acetamide derivative → Triazole-S-CH2-CO-NH-...

This step often employs catalysts or activating agents such as DCC (dicyclohexylcarbodiimide) to facilitate coupling.

Final Assembly and Purification

The final step involves coupling the synthesized fragments under conditions that favor the formation of the complete molecule. This can be achieved through:

  • Amide coupling reactions using coupling agents like EDCI or HATU.
  • Purification via chromatography techniques such as preparative HPLC or recrystallization, ensuring high purity suitable for research applications.

Reaction Conditions and Optimization

Step Typical Conditions Notes
Acylation Dichloromethane, 0-25°C, triethylamine To prevent over-acylation and side reactions
Nitrile substitution Reflux, polar aprotic solvent (DMF, DMSO) Ensures nucleophilic substitution efficiency
Cyclization to triazole Acidic or basic catalyst, 80-120°C Promotes ring closure with high regioselectivity
Sulfur linkage formation Room temperature to 50°C, inert atmosphere Minimize oxidation and side reactions

Analytical Monitoring

Throughout the synthesis, techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to monitor reaction progress and confirm structure at each stage.

Research Findings and Literature Support

Research indicates that the synthesis of such heterocyclic compounds with nitrile and sulfanyl functionalities often follows protocols involving stepwise assembly of fragments, leveraging nucleophilic substitution, cyclization, and coupling reactions under controlled conditions. For example, a patent describes an improved process involving nitrile derivatives and sulfur-based linkers, emphasizing the importance of temperature control and reagent purity to maximize yield and purity (see US Patent US10336749B2).

Q & A

Q. What synthetic routes are commonly used to prepare triazole-containing acetamides like this compound?

The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a method optimized for similar triazole derivatives. Key steps include:

  • Reacting substituted azides (e.g., 2-azido-N-phenylacetamide) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a 3:1 t-BuOH:H2O solvent system.
  • Using Cu(OAc)2 (10 mol%) as a catalyst to accelerate cycloaddition at room temperature for 6–8 hours .
  • Purification via recrystallization (ethanol) and validation by TLC (hexane:ethyl acetate, 8:2).

Q. How is the compound characterized using spectroscopic methods?

  • IR spectroscopy : Key peaks include C=O (1670–1680 cm<sup>-1</sup>), triazole C–N (1300–1340 cm<sup>-1</sup>), and aromatic C=C (1580–1600 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR (DMSO-d6) shows distinct signals for –NH (δ 10.7–11.0 ppm), triazole protons (δ 8.3–8.4 ppm), and cyclohexyl protons (δ 1.2–2.1 ppm). <sup>13</sup>C NMR confirms carbonyl (δ 165–170 ppm) and triazole carbons (δ 142–153 ppm) .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Advanced Mechanistic & Analytical Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices to predict nucleophilic/electrophilic sites .
  • Example: MESP maps identify electron-rich regions (triazole sulfur, acetamide oxygen) for hydrogen bonding or metal coordination .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic/cyclohexyl regions .
  • Cross-referencing with single-crystal X-ray data (e.g., bond lengths/angles in triazole rings) to validate structural hypotheses .

Biological Evaluation & Assay Design

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Apoptosis assays (Annexin V/PI staining) to assess mechanism of action, leveraging the triazole scaffold’s known pro-apoptotic effects .
  • Kinase inhibition screening (e.g., EGFR, VEGFR) due to structural similarity to triazole-based kinase inhibitors .

Q. How can researchers optimize pharmacokinetic properties of this compound?

  • Lipophilicity tuning : Modify cyclohexyl or phenyl substituents to alter logP (measured via HPLC).
  • Metabolic stability : Use hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., acetamide hydrolysis) .

Reaction Optimization & Contradictions

Q. Why does catalyst choice affect regioselectivity in 1,3-dipolar cycloaddition?

  • Copper(I) vs. copper(II) : Cu(I) catalysts favor triazole regioisomers via a stepwise mechanism, while Cu(II) may promote alternative pathways. Evidence shows Cu(OAc)2 yields >85% regioselectivity for 1,4-disubstituted triazoles .
  • Solvent effects : Polar protic solvents (e.g., H2O) enhance cycloaddition rates by stabilizing transition states .

Q. How do conflicting bioactivity results arise in triazole derivatives?

  • Substituent positional effects : Nitro groups at ortho vs. para positions on phenyl rings significantly alter antibacterial potency (e.g., 6b vs. 6c in ).
  • Crystallographic polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) can affect solubility and bioavailability .

Data Presentation & Validation

Q. Table 1. Comparative Spectral Data for Triazole Acetamides

Compound IDC=O IR (cm<sup>-1</sup>)<sup>1</sup>H NMR (NH, ppm)Bioactivity (IC50, μM)
6a 167110.7912.5 (MCF-7)
6b 168210.798.2 (HeLa)
6c 167611.0215.3 (A549)

Note : Discrepancies in bioactivity may reflect assay conditions (e.g., serum concentration, incubation time) .

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